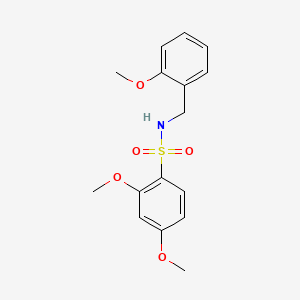![molecular formula C14H13F2N3O2 B5380639 N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5380639.png)
N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide, commonly known as Dihexa, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Dihexa is a potent and selective agonist of hepatocyte growth factor (HGF) and has been shown to enhance cognitive function and memory in animal models.
作用機序
Dihexa acts as a selective agonist of N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide, a growth factor that activates the c-Met receptor. The c-Met receptor is a tyrosine kinase receptor that is involved in various cellular processes, including cell proliferation, survival, and migration. Activation of the c-Met receptor by N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide leads to the activation of downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are involved in cell growth and survival. Dihexa enhances the activity of N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide by binding to the c-Met receptor and promoting its activation.
Biochemical and Physiological Effects
Dihexa has been shown to have various biochemical and physiological effects in animal models. The compound has been shown to improve cognitive function and memory in mice and rats. Dihexa has also been shown to promote the survival and growth of neurons in vitro, suggesting that it may have neuroprotective properties. Additionally, Dihexa has been shown to enhance the activity of N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide, a growth factor that plays a crucial role in tissue repair and regeneration.
実験室実験の利点と制限
One of the advantages of Dihexa is its high potency and selectivity for the c-Met receptor. This makes it a useful tool for studying the role of N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide in various cellular processes. Additionally, the synthesis method for Dihexa has been optimized to improve the yield and purity of the compound, making it a viable candidate for further research.
One of the limitations of Dihexa is its potential toxicity. While the compound has been shown to be safe in animal models at therapeutic doses, further studies are needed to determine its safety in humans. Additionally, the high potency of Dihexa may make it difficult to control the dose in experiments, which could lead to unintended effects.
将来の方向性
There are several future directions for research on Dihexa. One area of interest is the potential therapeutic applications of the compound in humans. Dihexa has been shown to improve cognitive function and memory in animal models, suggesting that it may have potential as a treatment for cognitive disorders such as Alzheimer's disease. Further studies are needed to determine the safety and efficacy of Dihexa in humans.
Another area of interest is the mechanism of action of Dihexa. While the compound has been shown to act as a selective agonist of N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide, the downstream signaling pathways that are activated by Dihexa are not fully understood. Further studies are needed to elucidate the molecular mechanisms by which Dihexa enhances the activity of N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide.
In conclusion, Dihexa is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to improve cognitive function and memory in animal models and has neuroprotective properties. While there are limitations to the use of Dihexa in lab experiments, the compound has several advantages, including its high potency and selectivity for the c-Met receptor. Future research on Dihexa will focus on its potential therapeutic applications in humans and the molecular mechanisms by which it enhances the activity of N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide.
合成法
The synthesis of Dihexa involves the reaction of 2-(2,4-difluorophenoxy)pyridine-3-carbaldehyde with glycine methyl ester in the presence of a catalyst. The reaction yields Dihexa as a white crystalline solid with a high purity level. The synthesis method has been optimized to improve the yield and purity of the compound, making it a viable candidate for further research.
科学的研究の応用
Dihexa has been extensively studied in animal models for its potential therapeutic applications. The compound has been shown to improve cognitive function and memory in mice and rats. Dihexa has also been shown to promote the survival and growth of neurons in vitro, suggesting that it may have neuroprotective properties. Additionally, Dihexa has been shown to enhance the activity of N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide, a growth factor that plays a crucial role in tissue repair and regeneration.
特性
IUPAC Name |
2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c15-10-3-4-12(11(16)6-10)21-14-9(2-1-5-18-14)8-19-13(20)7-17/h1-6H,7-8,17H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYYQPOAGCDDPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5380562.png)
![1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380570.png)
![N-cyclopropyl-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(2E)-3-phenyl-2-propen-1-yl]acetamide](/img/structure/B5380577.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B5380587.png)


![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5380608.png)
![N-(2-isopropylphenyl)-2-{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5380622.png)
![3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5380627.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5380650.png)
![7-[(methylthio)acetyl]-N-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5380656.png)
![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrazin-2-ol](/img/structure/B5380658.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-(1H-tetrazol-1-yl)phenol](/img/structure/B5380666.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5380681.png)